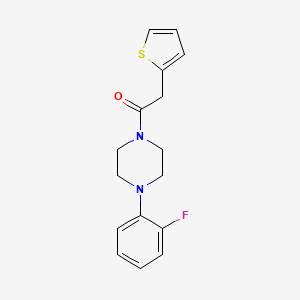![molecular formula C17H16O2 B5711029 4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
4-[4-(benzyloxy)phenyl]-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(benzyloxy)phenyl]-3-buten-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared using different methods.
Mécanisme D'action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-3-buten-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cancer cells, leading to their death. It is also believed to work by regulating the expression of certain genes involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(benzyloxy)phenyl]-3-buten-2-one in lab experiments is its synthetic availability. It can be prepared in large quantities using different methods, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to take necessary precautions to avoid exposure.
Orientations Futures
There are several future directions for research on 4-[4-(benzyloxy)phenyl]-3-buten-2-one. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as an anti-inflammatory agent and to study its effects on different inflammatory pathways. In material science, future research can focus on using this compound as a building block in the synthesis of novel materials with unique properties. Overall, there is a lot of potential for this compound in various fields, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-[4-(benzyloxy)phenyl]-3-buten-2-one can be achieved using different methods. One of the most common methods is the Claisen-Schmidt condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and an alkyl halide to yield this compound.
Applications De Recherche Scientifique
4-[4-(benzyloxy)phenyl]-3-buten-2-one has been extensively studied for its potential applications in various fields such as medicine, material science, and organic chemistry. In medicine, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to regulate blood glucose levels.
In material science, this compound has been studied for its potential as a building block in the synthesis of novel materials such as polymers and dendrimers. In organic chemistry, it has been studied for its potential as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-4-(4-phenylmethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNCWNHMBUMBLU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)

![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

